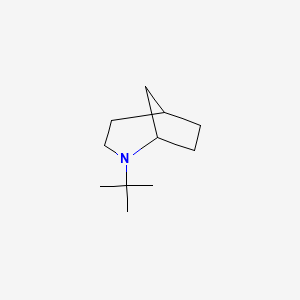
2-Azabicyclo(3.2.1)octane, 2-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Its unique structure has garnered interest due to its synthetic and pharmacological potential .
Vorbereitungsmethoden
The synthesis of 2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- typically involves nucleophilic attack and concomitant intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. One of the key synthetic routes is the Beckmann rearrangement, which has been successfully applied to access this bicyclic architecture . Industrial production methods often involve flow chemistry and biomass valorization to achieve efficient and scalable synthesis .
Analyse Chemischer Reaktionen
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts and photochemical agents. Major products formed from these reactions often include bioactive molecules and intermediates for total synthesis .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules. In biology and medicine, its unique structure has been explored for its potential as a drug candidate, particularly in the treatment of cancer and neurological disorders. Industrial applications include its use in the development of new synthetic methodologies and the valorization of biomass-derived compounds .
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. Its bicyclic structure provides rigidity, which is an important feature in medicinal chemistry. This rigidity allows the compound to interact effectively with biological targets, such as receptors and enzymes, leading to its bioactive properties .
Vergleich Mit ähnlichen Verbindungen
2-Azabicyclo[3.2.1]octane,2-(1,1-dimethylethyl)- is structurally similar to other bioactive alkaloids, such as nicotine, cocaine, and morphine. its unique bicyclic backbone provides additional rigidity, which enhances its interaction with molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a drug candidate .
Eigenschaften
CAS-Nummer |
71017-52-2 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
2-tert-butyl-2-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-11(2,3)12-7-6-9-4-5-10(12)8-9/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
RAQRBBIUOYHIPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCC2CCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


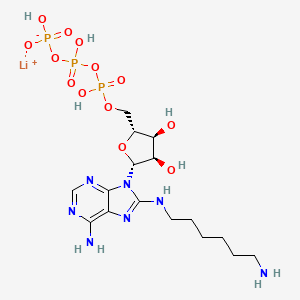
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
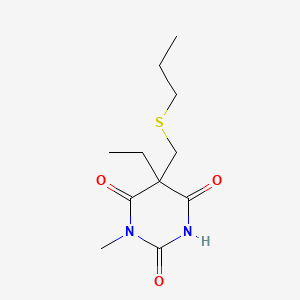
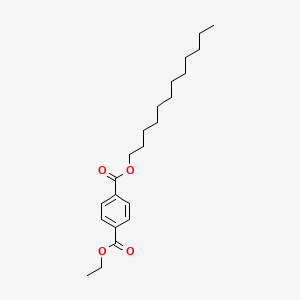

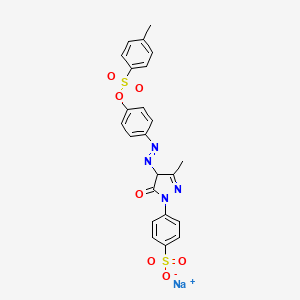
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)
